[1,2]oxazolo[4,3-g][2,1]benzoxazole
Description
Properties
CAS No. |
120387-08-8 |
|---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.132 |
IUPAC Name |
[1,2]oxazolo[4,3-g][2,1]benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c1-2-6-4-12-10-8(6)7-5(1)3-11-9-7/h1-4H |
InChI Key |
QTWIZPLSYDWYCI-UHFFFAOYSA-N |
SMILES |
C1=CC2=CON=C2C3=NOC=C31 |
Synonyms |
Benzo[2,1-c:3,4-c]diisoxazole (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[1,2-c:6,5-c’]bis[1,2]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-diamines with carbonyl compounds under acidic conditions to form the oxazole rings . Another approach involves the use of palladium-catalyzed cyclization reactions, which offer high regioselectivity and yield .
Industrial Production Methods: Industrial production of Benzo[1,2-c:6,5-c’]bis[1,2]oxazole often employs scalable synthetic routes that ensure high purity and yield. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Benzo[1,2-c:6,5-c’]bis[1,2]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Amines.
Substitution: Functionalized oxazole derivatives.
Scientific Research Applications
Benzo[1,2-c:6,5-c’]bis[1,2]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[1,2-c:6,5-c’]bis[1,2]oxazole involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit the activity of hypoxia-inducible factor-1 (HIF-1), thereby reducing tumor growth and metastasis . The compound’s ability to interact with various enzymes and receptors is attributed to its unique structural features, which allow for specific binding and modulation of biological pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Fused Oxazole Derivatives
- Substituent Effects : Unlike trisubstituted benzoxazoles (e.g., 2,5,6-trisubstituted derivatives in ), the fused system may limit substituent flexibility but enhance planar rigidity, favoring DNA intercalation or enzyme active-site interactions.
Pharmacological Activity Comparison
Antifungal Activity
Benzoxazole derivatives (e.g., 2,5,6-trisubstituted compounds) exhibit potent antifungal activity with IC₅₀ values ranging from 0.8–12.5 μM . In contrast, oxazolo-pyridines (e.g., oxazolo[4,5-b]pyridine) show weaker antifungal effects, suggesting that benzoxazole frameworks are more critical for this activity. The fused oxazole-benzoxazole system may enhance antifungal potency due to increased lipophilicity and hydrogen-bonding capacity.
Anticancer Activity
Isoxazolo-triazepines (e.g., 5-acetyl-8-methyl derivatives) demonstrate moderate cytotoxicity against cancer cell lines (IC₅₀: 15–30 μM) . Oxazolo[4,5-d]pyrimidines show stronger anticancer effects (IC₅₀: 2–10 μM), attributed to their ability to inhibit fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MAGL) . The target compound’s fused benzoxazole moiety may further modulate apoptosis pathways, though experimental validation is needed.
Antiviral and Antithrombotic Activity
Oxazolo[4,5-d]pyrimidines exhibit antiviral activity against opportunistic infections (e.g., HIV-associated pathogens) via mechanisms involving viral replication inhibition . Oxazolo[4,5-b]pyridines act as GPIIb/IIIa antagonists, preventing platelet aggregation (IC₅₀: 50–200 nM) . The dual oxazole-benzoxazole system in this compound could synergize these activities, but its larger aromatic surface may reduce solubility, limiting bioavailability.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Benzoxazoles generally exhibit higher logP values (2.5–4.0) compared to oxazolo-pyridines (1.8–3.2) .
- Hydrogen-Bonding Capacity : Oxadiazoles (e.g., 1,3,4-oxadiazole) form strong hydrogen bonds due to dual nitrogen atoms, improving target affinity . The oxazole-benzoxazole system likely has moderate hydrogen-bonding capacity, balancing solubility and binding efficiency.
- Metabolic Stability : Oxazolo-pyrimidines demonstrate superior metabolic stability over benzoxazoles due to reduced CYP450 enzyme interactions . The fused benzoxazole-oxazole structure may face faster hepatic clearance unless stabilized by electron-withdrawing substituents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1,2]oxazolo[4,3-g][2,1]benzoxazole derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions using oxazolones or substituted hydrazides as starting materials. For example, oxazolo[4,5-d]pyrimidines are synthesized via chlorination (POCl₃) followed by amine substitution (primary/secondary amines in dioxane with triethylamine) . Another route involves refluxing hydrazide derivatives in DMSO, followed by distillation and crystallization (e.g., 65% yield achieved via 18-hour reflux) . Catalytic methods, such as silica sulfuric acid under solvent-free conditions, are also effective for fused oxazole systems .
Q. How are this compound derivatives characterized?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR for structural confirmation of substituents and mass spectrometry for molecular weight validation . X-ray crystallography (e.g., single-crystal diffraction for organoruthenium complexes) provides geometric insights . UV-Vis spectroscopy can assess solvatochromic behavior in benzoxazole derivatives .
Q. What bioassays are commonly used to evaluate anticancer activity in oxazolo-benzoxazole derivatives?
- Methodological Answer : The MTT assay is standard for cytotoxicity screening against cancer cell lines (e.g., human breast or colon cancer cells) . Agar well diffusion tests (e.g., against Staphylococcus aureus) are employed for antibacterial activity, though sensitivity varies with compound concentration (e.g., 50 µg/well) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in oxazolo-benzoxazole synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .
- Catalyst use : Heterogeneous catalysts like silica sulfuric acid reduce reaction times and improve yields (up to 92%) .
- Temperature control : Refluxing at 105–110°C during chlorination steps (POCl₃) minimizes side products .
- Workup strategies : Ice-water quenching and prolonged stirring (12+ hours) aid in high-purity crystallization .
Q. What computational strategies predict the bioactivity of oxazolo-benzoxazole derivatives?
- Methodological Answer :
- QSAR modeling : Multivariate regression (e.g., SPA-MLR models) correlates lipophilicity (logP) and electronic descriptors with antifungal activity .
- Molecular docking : Simulations identify binding affinities to targets like fatty acid amide hydrolase (FAAH) or viral proteins .
- DFT studies : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Statistical outlier detection : Apply leverage analysis to exclude anomalous data points (e.g., from a 60-compound dataset reduced to 55 valid entries) .
- Multivariate analysis : Principal Component Analysis (PCA) disentangles confounding variables (e.g., solubility vs. lipophilicity) .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 interactions) to explain discrepancies in efficacy .
Q. How do structural modifications (e.g., substituent choice) enhance pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity tuning : Introduce electron-withdrawing groups (e.g., -Cl) to reduce logP for improved aqueous solubility, critical for CNS-targeting agents .
- Bioisosteric replacement : Substitute benzoxazole with pyrimidine rings to modulate metabolic stability without losing activity .
- Pro-drug design : Esterification of carboxylic acid moieties (e.g., ethyl esters) enhances membrane permeability .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the antiviral vs. cytotoxic effects of oxazolo-benzoxazoles?
- Methodological Answer :
- Dose-response profiling : Establish EC₅₀ (antiviral) and IC₅₀ (cytotoxicity) values to identify therapeutic windows .
- Mechanistic studies : Use RNA-seq or proteomics to differentiate antiviral pathways (e.g., viral entry inhibition) from apoptosis induction .
- Structural analogs : Compare bioactivity across derivatives (e.g., 7-amine-substituted vs. chlorinated variants) to isolate functional groups driving specificity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
